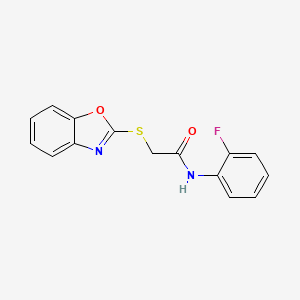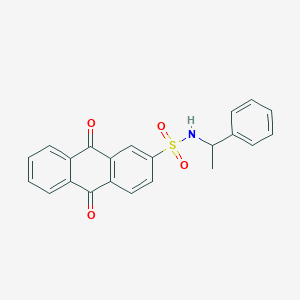![molecular formula C24H19N3O4S B15012464 2,4-dimethoxy-N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}aniline](/img/structure/B15012464.png)
2,4-dimethoxy-N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2,4-DIMETHOXYPHENYL)-1-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a quinoline moiety and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,4-DIMETHOXYPHENYL)-1-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]METHANIMINE typically involves a multi-step process. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the nitro group and the methoxy substituents. The final step involves the formation of the methanimine linkage under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(2,4-DIMETHOXYPHENYL)-1-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and strong oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of various oxidized species.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2,4-DIMETHOXYPHENYL)-1-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (E)-N-(2,4-DIMETHOXYPHENYL)-1-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially leading to the inhibition of key biological processes. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Organochlorine compounds: Organic compounds containing chlorine atoms.
Uniqueness
(E)-N-(2,4-DIMETHOXYPHENYL)-1-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]METHANIMINE is unique due to its combination of a quinoline moiety, nitro group, and methoxy substituents. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.
Eigenschaften
Molekularformel |
C24H19N3O4S |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-1-(3-nitro-4-quinolin-5-ylsulfanylphenyl)methanimine |
InChI |
InChI=1S/C24H19N3O4S/c1-30-17-9-10-20(22(14-17)31-2)26-15-16-8-11-24(21(13-16)27(28)29)32-23-7-3-6-19-18(23)5-4-12-25-19/h3-15H,1-2H3 |
InChI-Schlüssel |
OVSQYMFBIHQCPB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)N=CC2=CC(=C(C=C2)SC3=CC=CC4=C3C=CC=N4)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B15012385.png)

![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B15012402.png)
![3,5-Dibromo-2-hydroxy-N'-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide](/img/structure/B15012408.png)

![(4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B15012435.png)
![N'-[(2Z)-Hex-5-EN-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15012444.png)
![(Morpholin-4-ylmethyl)[(2-oxoazepan-1-yl)methyl]phosphinic acid](/img/structure/B15012449.png)

![N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide](/img/structure/B15012451.png)
![(2E)-3-imino-3-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}propanenitrile](/img/structure/B15012459.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B15012470.png)
![2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B15012476.png)
![N-(4-fluoro-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15012487.png)
